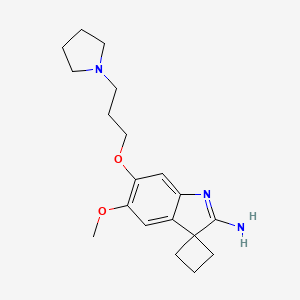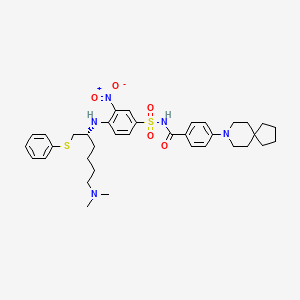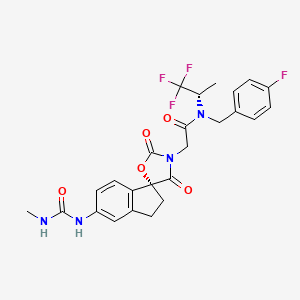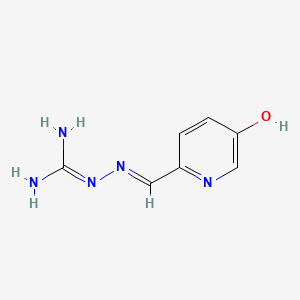
AC-262536
Übersicht
Beschreibung
AC-262536 ist eine Verbindung, die von Acadia Pharmaceuticals entwickelt wurde. Es wird als selektiver Androgenrezeptor-Modulator eingestuft. Diese Verbindung ist bekannt für ihre Fähigkeit, selektiv an Androgenrezeptoren zu binden und dabei eine partielle Agonistenaktivität zu zeigen. This compound wurde auf seine potenziellen anabolen Wirkungen untersucht, die für Muskelwachstum und -kraft vorteilhaft sind, während gleichzeitig androgene Wirkungen minimiert werden, die andere Gewebe beeinträchtigen könnten .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Bildung der Kernstruktur, die einen Naphthalin-Rest und einen bicyclischen Octanring umfasst. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen. Die wichtigsten Schritte umfassen:
- Bildung des Naphthalin-Kerns.
- Einführung des bicyclischen Octanrings.
- Funktionalisierung der Kernstruktur zur Einführung der Hydroxyl- und Nitrilgruppen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
AC-262536 wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:
Chemie: Als Modellverbindung zur Untersuchung selektiver Androgenrezeptor-Modulatoren.
Biologie: Untersucht auf seine Auswirkungen auf Muskelwachstum und -kraft in Tiermodellen.
Medizin: Potenzielle therapeutische Anwendungen für Erkrankungen wie Muskelschwund und Osteoporose.
Industrie: Potenzieller Einsatz bei der Entwicklung von leistungssteigernden Medikamenten mit minimalen Nebenwirkungen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an Androgenrezeptoren. Es wirkt als partieller Agonist, d. h. es aktiviert den Rezeptor, aber nicht in dem vollen Umfang wie natürliche Androgene wie Testosteron. Diese selektive Aktivierung führt zu anabolen Wirkungen auf Muskelgewebe, während gleichzeitig androgene Wirkungen auf andere Gewebe wie die Prostata minimiert werden .
Wirkmechanismus
Target of Action
AC-262536, also known as 4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile, is a drug developed by Acadia Pharmaceuticals . It acts as a selective androgen receptor modulator (SARM) . The primary target of this compound is the androgen receptor . Androgen receptors are nuclear transcription factors that are activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
This compound operates by selectively binding to androgen receptors, promoting anabolic activity in muscle and bone tissues . It acts as a partial agonist for the androgen receptor with a Ki of 5 nM , and no significant affinity for any other receptors tested . In other words, this compound communicates with the androgen receptors in the muscles and bones without direct contact with the other body tissues .
Biochemical Pathways
As a selective androgen receptor modulator, it is likely to influence pathways related to muscle growth and bone density, similar to the effects of anabolic steroids .
Result of Action
In animal studies, this compound produced a maximal effect of around 66% of the levator ani muscle weight increase of testosterone, but only around 27% of its maximal effect on prostate gland weight . Thus, this compound can act as a functional antagonist in prostate cells . It significantly improves anabolic parameters in these animals, especially in stimulating the growth of the levator ani and in suppressing elevated LH levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AC-262536 involves multiple steps, starting with the formation of the core structure, which includes a naphthalene moiety and a bicyclic octane ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The key steps include:
- Formation of the naphthalene core.
- Introduction of the bicyclic octane ring.
- Functionalization of the core structure to introduce the hydroxyl and nitrile groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AC-262536 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Nitrilgruppe kann reduziert werden, um primäre Amine zu bilden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators werden verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Halogene oder Nitroverbindungen unter sauren Bedingungen
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von primären Aminen.
Substitution: Bildung von halogenierten oder nitrosubstituierten Derivaten
Vergleich Mit ähnlichen Verbindungen
AC-262536 wird mit anderen selektiven Androgenrezeptor-Modulatoren verglichen, wie zum Beispiel:
Ostarin: Bekannt für seine starken anabolen Wirkungen mit minimaler androgener Aktivität.
Ligandrol: Zeigt starke anabole Wirkungen, aber mit einer höheren androgenen Aktivität im Vergleich zu this compound.
Testosteron: Das natürliche Androgen mit sowohl anabolen als auch androgenen Wirkungen .
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Selektivität für Androgenrezeptoren und seiner partiellen Agonistenaktivität, die es ermöglicht, Muskelwachstum mit weniger Nebenwirkungen zu fördern als andere Verbindungen .
Eigenschaften
IUPAC Name |
4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-11-12-5-8-18(17-4-2-1-3-16(12)17)20-13-6-7-14(20)10-15(21)9-13/h1-5,8,13-15,21H,6-7,9-10H2/t13-,14+,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKWLNSCJYLXPF-YIONKMFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336168 | |
| Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870888-46-3 | |
| Record name | AC-262536 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870888463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC-262536 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AC-262536 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8VS41J5O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is AC-262536 metabolized in the horse, and what are the implications for its detection?
A1: Research shows that this compound undergoes extensive metabolism in horses, primarily through phase I and phase II reactions. [] In vitro studies revealed nine phase I metabolites, with four detected in urine and three in plasma alongside the parent compound. [] Interestingly, an epimer of this compound exhibited a longer detection window in both urine and plasma, suggesting it as a more suitable target for detecting this compound administration. [] Further analysis revealed that the compound and its metabolites are primarily present as glucuronide conjugates in both urine and plasma. []
Q2: What analytical techniques are used to detect this compound and its metabolites in biological samples?
A2: Multiple analytical methods have been employed to study this compound. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) proves valuable for identifying metabolites in vitro and detecting both the parent drug and metabolites in urine and plasma. [] For analyzing hair samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized, demonstrating the incorporation of this compound in hair following oral administration. [] Additionally, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has been explored for developing a multi-residue screening method for SARMs, including this compound, in blood samples from both racehorses and cattle. [] This method showcases high-throughput capabilities and cost-effectiveness for routine screening in sports and livestock. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)
![(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride](/img/structure/B605042.png)


![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B605053.png)

